molecular formula C16H26BrN3O B10960728 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-tert-butylcyclohexyl)acetamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-tert-butylcyclohexyl)acetamide

Cat. No.: B10960728
M. Wt: 356.30 g/mol
InChI Key: QNTZODWSULOMGP-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromo and methyl group, and an acetamide moiety linked to a tert-butyl cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination and Methylation: The pyrazole ring is then brominated and methylated using bromine and methyl iodide, respectively.

    Acetamide Formation: The brominated and methylated pyrazole is then reacted with chloroacetyl chloride to form the acetamide intermediate.

    Coupling with Tert-Butyl Cyclohexyl Group: Finally, the acetamide intermediate is coupled with tert-butyl cyclohexylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with modified functional groups.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Research: Employed as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-1H-PYRAZOL-1-YL)ACETAMIDE
  • 2-(5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
  • N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE

Uniqueness

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE is unique due to the combination of the bromo and methyl substituents on the pyrazole ring and the presence of the tert-butyl cyclohexyl group. This unique structure may confer specific properties such as enhanced binding affinity to certain targets or improved stability under various conditions.

Properties

Molecular Formula

C16H26BrN3O

Molecular Weight

356.30 g/mol

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(4-tert-butylcyclohexyl)acetamide

InChI

InChI=1S/C16H26BrN3O/c1-11-14(17)9-18-20(11)10-15(21)19-13-7-5-12(6-8-13)16(2,3)4/h9,12-13H,5-8,10H2,1-4H3,(H,19,21)

InChI Key

QNTZODWSULOMGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NC2CCC(CC2)C(C)(C)C)Br

Origin of Product

United States

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